2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 2034282-65-8
VCID: VC6447159
InChI: InChI=1S/C17H17N3OS2/c1-22-16-5-3-2-4-14(16)17(21)18-8-10-20-9-6-15(19-20)13-7-11-23-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,18,21)
SMILES: CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Molecular Formula: C17H17N3OS2
Molecular Weight: 343.46

2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

CAS No.: 2034282-65-8

VCID: VC6447159

Molecular Formula: C17H17N3OS2

Molecular Weight: 343.46

* For research use only. Not for human or veterinary use.

2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide - 2034282-65-8

Description

Structural Overview

Chemical Name:
2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Molecular Formula:
C15H15N3OS2

Key Functional Groups:

  • Benzamide core

  • Methylsulfanyl group attached to the benzene ring

  • Pyrazole moiety substituted with a thiophene group

  • Ethyl linker connecting the pyrazole and benzamide units

This compound features a combination of aromatic and heterocyclic rings, which are often associated with bioactivity in drug discovery.

Synthesis

The synthesis of compounds like 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multi-step reactions, including:

  • Formation of the Pyrazole Core:

    • Pyrazoles are commonly synthesized via cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

    • In this case, thiophene-substituted pyrazole can be prepared by reacting thiophene derivatives with hydrazine hydrate under controlled conditions.

  • Attachment of the Benzamide Group:

    • The benzamide moiety is introduced via amide bond formation, typically using coupling reagents like carbodiimides (e.g., DCC or EDC) or through direct reaction with acid chlorides.

  • Incorporation of the Methylsulfanyl Group:

    • The methylsulfanyl substituent can be introduced via nucleophilic substitution reactions on a halogenated benzene precursor.

  • Final Assembly:

    • The ethyl linker is established by alkylation or reductive amination, connecting the pyrazole unit to the benzamide group.

Characterization

The compound’s structure can be confirmed using advanced spectroscopic techniques:

NMR Spectroscopy:

  • ¹H NMR: Signals corresponding to aromatic protons (benzene and thiophene), pyrazole protons, methylene protons in the ethyl linker, and the methyl group on sulfur.

  • ¹³C NMR: Carbon signals for amide carbonyl, aromatic carbons, and aliphatic carbons.

Mass Spectrometry (MS):

  • Molecular ion peak [M+H]+[M+H]^+ confirming the molecular weight.

Infrared Spectroscopy (IR):

  • Characteristic peaks for:

    • Amide carbonyl group (~1650 cm⁻¹)

    • C-S stretching (~700–800 cm⁻¹)

    • Aromatic C-H stretching (~3000 cm⁻¹)

Biological Activity:

Compounds containing pyrazole and thiophene moieties are known for their diverse pharmacological properties. Potential activities include:

  • Anti-inflammatory Activity:

    • Pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation pathways.

  • Antimicrobial Properties:

    • Thiophene-containing compounds have shown activity against bacterial strains, including multidrug-resistant pathogens.

  • Anticancer Potential:

    • Benzamide derivatives have been explored for their ability to inhibit tumor growth by targeting specific enzymes or receptors.

  • Molecular Docking Studies:

    • Computational docking studies can predict interactions with biological targets such as kinases or proteases, aiding in drug design.

Research Perspectives

Given its structural features, 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide holds promise for further exploration as a lead compound in drug development. Future research could focus on:

  • Optimization of Biological Activity:

    • Modifying substituents on the benzamide or pyrazole rings to enhance potency and selectivity.

  • Pharmacokinetics Studies:

    • Evaluating absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

  • Toxicity Assessment:

    • Determining cytotoxicity against normal cells to ensure safety profiles.

  • Structure-Activity Relationship (SAR):

    • Systematic variation of functional groups to correlate structural changes with biological activity.

This compound exemplifies the intersection of synthetic organic chemistry and medicinal chemistry, offering a foundation for discovering new therapeutic agents. Further experimental validation is essential to confirm its potential applications in healthcare.

CAS No. 2034282-65-8
Product Name 2-(methylsulfanyl)-N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide
Molecular Formula C17H17N3OS2
Molecular Weight 343.46
IUPAC Name 2-methylsulfanyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C17H17N3OS2/c1-22-16-5-3-2-4-14(16)17(21)18-8-10-20-9-6-15(19-20)13-7-11-23-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,18,21)
Standard InChIKey UKMUMBYAVYGEJO-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Solubility not available
PubChem Compound 86266362
Last Modified Aug 18 2023

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